molecular formula C8H6BrF3O2 B591710 (4-Bromo-2-(trifluoromethoxy)phenyl)methanol CAS No. 220996-81-6

(4-Bromo-2-(trifluoromethoxy)phenyl)methanol

Cat. No.: B591710
CAS No.: 220996-81-6
M. Wt: 271.033
InChI Key: CMVFMHREHCVREX-UHFFFAOYSA-N
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Description

(4-Bromo-2-(trifluoromethoxy)phenyl)methanol is an organic compound with the molecular formula C8H6BrF3O2. It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a methanol group attached to a phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

(4-Bromo-2-(trifluoromethoxy)phenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P261, P280, P305, P338, P351 . It is recommended to be stored in a dry room temperature environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol typically involves the bromination of 2-(trifluoromethoxy)phenylmethanol. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-(trifluoromethoxy)phenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate enzymatic activity and cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of a methanol group.

    4-Bromo-2-(trifluoromethyl)aniline: Contains an amino group instead of a methanol group.

    4-Bromo-2-(trifluoromethoxy)benzaldehyde: An aldehyde derivative of the compound.

Uniqueness

(4-Bromo-2-(trifluoromethoxy)phenyl)methanol is unique due to the presence of both a bromine atom and a trifluoromethoxy group, which confer distinct chemical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the bromine atom allows for versatile chemical modifications .

Properties

IUPAC Name

[4-bromo-2-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVFMHREHCVREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672080
Record name [4-Bromo-2-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220996-81-6
Record name 4-Bromo-2-(trifluoromethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220996-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Bromo-2-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-bromo-2-(trifluoro-methoxy)benzaldehyde (5.0 g, 19 mmol) from Step 1 above in EtOH (100 mL) at 0° C. was added NaBH4 (0.88 g, 23 mmol). The mixture was stirred for 1 h at 0° C., the cooling bath was removed, and the solution was stirred at ambient temperature for 14 h. The solvent was removed under reduced pressure and the residue was partitioned between EtOAc (150 mL) and saturated aqueous NaHCO3 (75 mL). The organic phase was separated, dried (MgSO4), filtered, and the solvent was removed under reduced pressure. The residue was purified by pressurized silica gel column chromatography using a gradient elution of 5-10% EtOAc:hexanes. 4-Bromo-2-(trifluoromethoxy)benzyl alcohol was obtained as an amorphous solid by evaporation from CH2Cl2 (TLC Rf =0.25 (10% EtOAc:hexanes); HPLC retention time=8.8 min (method A)).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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